Higher Molecular Weight and Lipophilicity vs. Des-Methyl Analog
The presence of the 2-methyl substituent in 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline increases its molecular weight and lipophilicity compared to the 2-des-methyl analog, 4-methoxy-N-(3-methylbutan-2-yl)aniline. This structural difference is quantified by computed molecular weight (207.31 g/mol vs. 193.28 g/mol) and a higher estimated XLogP3 value (4.0 vs. ~3.5) [1]. The enhanced lipophilicity can translate to improved membrane permeability and altered tissue distribution in biological systems.
Comparator (des-methyl): 193.28 g/mol, XLogP3 ~3.5
Difference: +14.03 g/mol, +0.5 logP
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 207.31 g/mol; XLogP3: 4.0 |
| Comparator Or Baseline | 4-Methoxy-N-(3-methylbutan-2-yl)aniline: MW: 193.28 g/mol; XLogP3: ~3.5 (estimated) |
| Quantified Difference | MW increase of 14.03 g/mol (7.3%); XLogP3 increase of ~0.5 units |
| Conditions | Computed properties (PubChem and vendor data) |
Why This Matters
The 14 Da increase in molecular weight and 0.5 unit rise in logP can significantly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, which is critical for lead optimization in drug discovery.
- [1] PubChem. Compound Summary for CID 62867845, 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline. National Center for Biotechnology Information. Accessed 2026. View Source
